

Application Notes and Protocols: C.I. Acid Violet 80 Staining Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Acid violet 80

Cat. No.: B1172404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 80 is an anionic dye with applications in various biological staining procedures. Its utility stems from its ability to bind to proteins and other macromolecules, making it a valuable tool for visualization and quantification in life sciences research. These application notes provide detailed protocols for the preparation and use of **C.I. Acid Violet 80** staining solutions for protein analysis in electrophoresis gels and for cell-based assays, which are critical in many aspects of drug development and scientific research. While specific protocols for **C.I. Acid Violet 80** are not abundantly available in public literature, the following protocols have been adapted from established methods for structurally and functionally similar dyes, such as C.I. Acid Violet 17.

Data Presentation

For reproducible and comparable results, precise formulation of the staining solution is paramount. The following tables summarize the key components and their concentrations for preparing the staining and destaining solutions.

Table 1: Composition of **C.I. Acid Violet 80** Staining Solution for Protein Gel Electrophoresis

| Component | Concentration | Role |
|---------------------|-------------------|--------------------------|
| C.I. Acid Violet 80 | 0.1% - 0.2% (w/v) | Staining agent |
| Phosphoric Acid | 10% (w/v) | Enhances protein binding |
| Deionized Water | To final volume | Solvent |

Table 2: Composition of Destaining Solution for Protein Gel Electrophoresis

| Component | Concentration | Role |
|-----------------|-----------------|----------------------|
| Phosphoric Acid | 3% (w/v) | Background reduction |
| Deionized Water | To final volume | Solvent |

Table 3: Composition of **C.I. Acid Violet 80** Staining Solution for Cell-Based Assays

| Component | Concentration | Role |
|--|-----------------|----------------|
| C.I. Acid Violet 80 | 0.1% (w/v) | Staining agent |
| Phosphate-Buffered Saline (PBS) or Distilled Water | To final volume | Solvent |

Experimental Protocols

Protocol 1: Staining of Proteins in Polyacrylamide Gels

This protocol is designed for the sensitive detection of proteins separated by isoelectric focusing or SDS-PAGE.

Materials:

- **C.I. Acid Violet 80** dye powder
- Phosphoric acid
- Trichloroacetic acid (TCA)

- Dioxane
- Deionized water
- Staining trays
- Orbital shaker

Procedure:

- **Fixation:** After electrophoresis, immerse the gel in a solution of 20% (w/v) TCA for 30 minutes to fix the proteins.
- **Washing:** Discard the fixation solution and wash the gel with deionized water three times for 10 minutes each on an orbital shaker.
- **Staining Solution Preparation:** Prepare the staining solution by dissolving 0.1-0.2g of **C.I. Acid Violet 80** in 100 mL of 10% (w/v) phosphoric acid.
- **Staining:** Immerse the gel in the staining solution and incubate for 5-10 minutes at room temperature with gentle agitation. Major protein bands may become visible within 1-3 minutes.
- **Destaining:** Transfer the gel to a 3% (w/v) phosphoric acid solution. Destain for 5-80 minutes, depending on the gel thickness and desired background clarity. The destaining solution should be changed periodically until the background is clear and the protein bands are well-defined.
- **Quantification (Optional):** For quantitative analysis, the dye can be eluted from the stained protein bands. Excise the bands and incubate in 50% (v/v) dioxane-water. Measure the absorbance of the eluted dye at its maximum absorbance wavelength (around 590 nm). A linear relationship between absorbance and protein amount can be established over a range of 1-100 micrograms.^[1]
- **Storage:** Gels can be stored in a 1% (v/v) glycerol solution to prevent drying.

Protocol 2: Cell Viability and Biofilm Quantification Assay

This protocol provides a method for quantifying cell number or biofilm mass, which is useful for cytotoxicity studies and antimicrobial drug screening.

Materials:

- **C.I. Acid Violet 80** dye powder
- Phosphate-Buffered Saline (PBS) or distilled water
- Methanol or Ethanol (for fixation)
- Acetic acid or Sodium Citrate (for solubilization)
- Multi-well plates
- Microplate reader

Procedure:

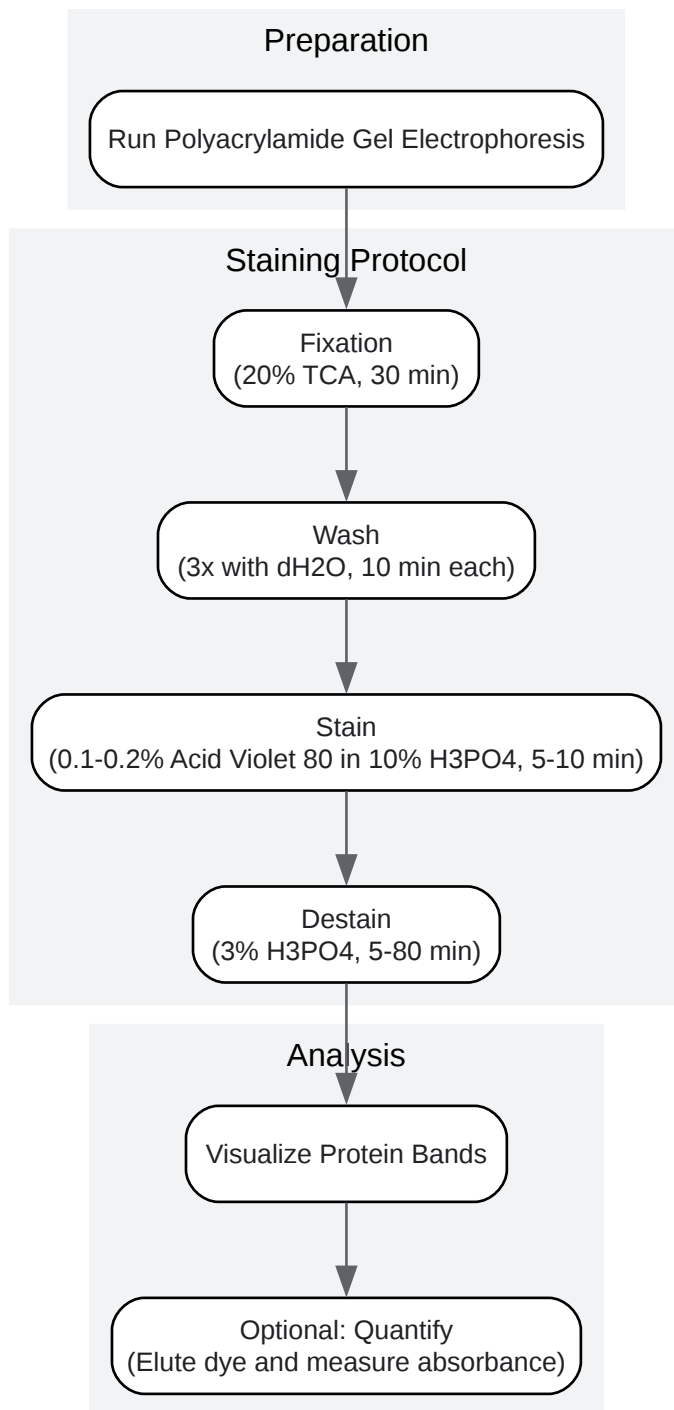
- **Cell Seeding and Treatment:** Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the compounds of interest for the desired duration. For biofilm assays, inoculate wells with bacteria and incubate to allow biofilm formation.[\[2\]](#)
- **Washing:** Gently wash the wells with PBS to remove non-adherent cells and media components.
- **Fixation:** Fix the cells by adding methanol or ethanol to each well and incubating for 15 minutes.
- **Staining Solution Preparation:** Prepare a 0.1% (w/v) **C.I. Acid Violet 80** solution in PBS or distilled water.[\[2\]](#)
- **Staining:** Remove the fixative and add the staining solution to each well. Incubate for 15-30 minutes at room temperature.[\[2\]](#)

- **Washing:** Carefully wash the wells with water to remove excess stain. Repeat until the wash water is clear.
- **Solubilization:** Add a solubilizing agent, such as 1% acetic acid or sodium citrate, to each well to dissolve the bound dye.
- **Absorbance Measurement:** Measure the absorbance of the solubilized dye in a microplate reader at approximately 590 nm. The absorbance is directly proportional to the number of viable cells or the amount of biofilm.[\[2\]](#)

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

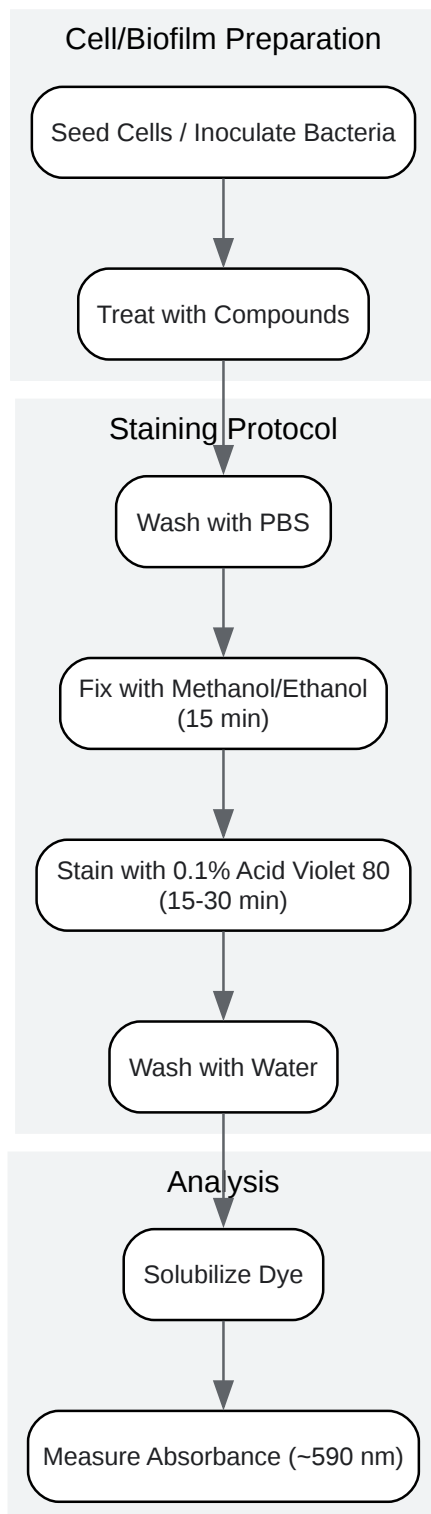
Workflow for Protein Gel Staining with C.I. Acid Violet 80



[Click to download full resolution via product page](#)

Caption: Experimental workflow for staining proteins in polyacrylamide gels.

Workflow for Cell Viability/Biofilm Assay

[Click to download full resolution via product page](#)

Caption: Workflow for cell viability and biofilm quantification assays.

Safety Precautions

Users should always consult the Safety Data Sheet (SDS) for **C.I. Acid Violet 80** before use.[3][4][5][6][7] As a general precaution, handle the dye powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[4][5] Store the dye in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. spectracolors.com [spectracolors.com]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [Application Notes and Protocols: C.I. Acid Violet 80 Staining Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172404#preparation-of-c-i-acid-violet-80-staining-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com